molecular formula C9H16N2O3 B6629015 2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide

2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide

Cat. No.: B6629015
M. Wt: 200.23 g/mol
InChI Key: OHSYAHIDZCBVFD-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide is a chemical compound that belongs to the class of amides It features a pyrrolidinone ring, which is a five-membered lactam, and a methoxy group attached to the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypropanoic acid with 1-methyl-2-oxopyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanoic acid.

    Reduction: Formation of 2-methoxy-N-(1-methyl-2-hydroxypyrrolidin-3-yl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.

Uniqueness

2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide is unique due to its specific combination of functional groups and the presence of the pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-6(14-3)8(12)10-7-4-5-11(2)9(7)13/h6-7H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSYAHIDZCBVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(C1=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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